hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2
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Overview
Description
Hex-RYYRIK-NH2 is a hexapeptide known for its role as an antagonist of the nociceptin receptor (ORL1). This compound is derived from a peptide library and has been studied extensively for its ability to inhibit the biological activities of nociceptin, a neuropeptide involved in pain modulation . The structure of Hex-RYYRIK-NH2 includes the amino acids arginine (Arg), tyrosine (Tyr), and lysine (Lys), which are crucial for its binding to the ORL1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In an industrial setting, the production of Hex-RYYRIK-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Hex-RYYRIK-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residues in Hex-RYYRIK-NH2 can undergo oxidation, leading to the formation of dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in arginine and lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated derivatives of Hex-RYYRIK-NH2.
Scientific Research Applications
Hex-RYYRIK-NH2 has a wide range of applications in scientific research:
Mechanism of Action
Hex-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (ORL1) and acting as an antagonist. This binding inhibits the activation of G proteins, which are involved in the downstream signaling pathways of the receptor. By blocking the receptor, Hex-RYYRIK-NH2 prevents the biological activities of nociceptin, including its role in pain modulation . The key molecular targets include the ORL1 receptor and associated G proteins .
Comparison with Similar Compounds
Hex-RYYRIK-NH2 is unique in its high affinity and specificity for the nociceptin receptor. Similar compounds include:
Ac-RYYRIK-NH2: Another hexapeptide with similar structure but different functional groups, leading to variations in receptor binding and activity.
IsoVa-RYYRIK-NH2: A derivative with an isovaleryl group, which affects its binding affinity and antagonist activity.
H-YGGFRYYRIK-NH2: A hybrid peptide combining opioid and nociceptin receptor ligands, showing different pharmacological properties.
These compounds highlight the structural diversity and functional specificity of peptides targeting the nociceptin receptor.
Properties
Molecular Formula |
C48H78N14O8 |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |
InChI Key |
BULLVLNXUBKWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
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